molecular formula C14H15N3O4 B4727077 Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate

Cat. No.: B4727077
M. Wt: 289.29 g/mol
InChI Key: LYXHYKNSAKSSQZ-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with an ethyl ester group, a methoxyphenyl group, and an amino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of ethyl acetoacetate with urea in the presence of a base to form the pyrimidine ring. This intermediate is then reacted with 4-methoxyaniline under acidic conditions to introduce the methoxyphenylamino group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Catalysts and solvents are carefully selected to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to form a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may act by inhibiting enzymes or modulating receptor activity, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-[(4-Methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Lacks the ethyl ester group.

    Ethyl 2-[(4-chlorophenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate: Contains a chlorophenyl group instead of a methoxyphenyl group.

Uniqueness

Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This structural feature can enhance its potential as a therapeutic agent or a chemical intermediate .

Properties

IUPAC Name

ethyl 2-(4-methoxyanilino)-6-oxo-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-3-21-13(19)11-8-15-14(17-12(11)18)16-9-4-6-10(20-2)7-5-9/h4-8H,3H2,1-2H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXHYKNSAKSSQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(NC1=O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 2
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Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 3
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Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 4
Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 5
Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate
Reactant of Route 6
Ethyl 2-[(4-methoxyphenyl)amino]-6-oxo-1,6-dihydropyrimidine-5-carboxylate

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